Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal–Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- Tipepidine
- Tiquizium Bromide
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
Uniqueness
What sets Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate apart is its unique structural features and the specific functional groups it contains.
Properties
Molecular Formula |
C32H29N3O5S2 |
---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C32H29N3O5S2/c1-4-40-32(37)29-23-6-5-7-27(23)42-31(29)35-28(36)18-41-30-25(17-33)24(19-8-12-21(38-2)13-9-19)16-26(34-30)20-10-14-22(39-3)15-11-20/h8-16H,4-7,18H2,1-3H3,(H,35,36) |
InChI Key |
XOBIPCQDGILANI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.